molecular formula C13H15N3O B13428333 2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B13428333
M. Wt: 229.28 g/mol
InChI Key: IDJIYFXEHJSGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde is an organic compound that features a pyrazole ring substituted with an isopropyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the electrophile used in the reaction.

Scientific Research Applications

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-(5-propan-2-yl-3-pyridin-4-ylpyrazol-1-yl)acetaldehyde

InChI

InChI=1S/C13H15N3O/c1-10(2)13-9-12(15-16(13)7-8-17)11-3-5-14-6-4-11/h3-6,8-10H,7H2,1-2H3

InChI Key

IDJIYFXEHJSGEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CC=O)C2=CC=NC=C2

Origin of Product

United States

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